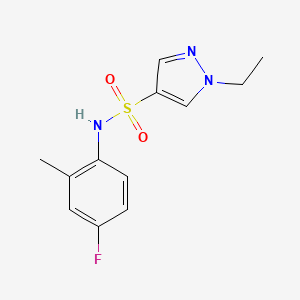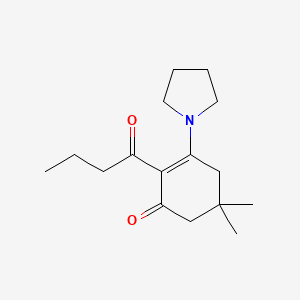![molecular formula C19H13N3O2 B5352404 (5Z)-N-(4-METHYLPHENYL)-7-NITRO-5H-INDENO[1,2-B]PYRIDIN-5-IMINE](/img/structure/B5352404.png)
(5Z)-N-(4-METHYLPHENYL)-7-NITRO-5H-INDENO[1,2-B]PYRIDIN-5-IMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of (5Z)-N-(4-METHYLPHENYL)-7-NITRO-5H-INDENO[1,2-B]PYRIDIN-5-IMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno[1,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an indene derivative.
Substitution Reaction: The final step involves the substitution of the hydrogen atom at the 5-position with a 4-methylphenyl group. This can be achieved using a suitable aryl halide in the presence of a base and a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
化学反应分析
(5Z)-N-(4-METHYLPHENYL)-7-NITRO-5H-INDENO[1,2-B]PYRIDIN-5-IMINE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, halogenating agents, and alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(5Z)-N-(4-METHYLPHENYL)-7-NITRO-5H-INDENO[1,2-B]PYRIDIN-5-IMINE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (5Z)-N-(4-METHYLPHENYL)-7-NITRO-5H-INDENO[1,2-B]PYRIDIN-5-IMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the indeno[1,2-b]pyridine core play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar compounds to (5Z)-N-(4-METHYLPHENYL)-7-NITRO-5H-INDENO[1,2-B]PYRIDIN-5-IMINE include other indeno[1,2-b]pyridine derivatives, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system and exhibit comparable chemical reactivity and applications.
Imidazo[1,2-a]pyrimidines: These compounds also have a fused ring system and are used in similar research and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-(4-methylphenyl)-7-nitroindeno[1,2-b]pyridin-5-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c1-12-4-6-13(7-5-12)21-19-16-3-2-10-20-18(16)15-9-8-14(22(23)24)11-17(15)19/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSOVPVJJCSOMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=C(C4=C2C=C(C=C4)[N+](=O)[O-])N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-L-threoninamide](/img/structure/B5352325.png)
![4-(4-fluorophenyl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-2-amine](/img/structure/B5352333.png)
![5-[2-(3-iodo-5-methoxy-4-propoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5352338.png)
![methyl 2-({3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoacryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5352339.png)
![[3-[(Z)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B5352348.png)
![4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-azepanol](/img/structure/B5352356.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5352362.png)


![N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5352380.png)


![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1-(4-fluorophenyl)-N,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5352415.png)
